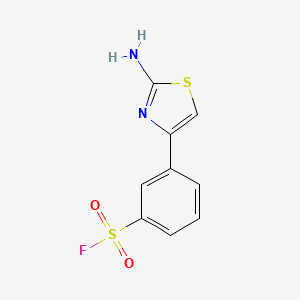![molecular formula C17H17N3O3 B11776113 2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol CAS No. 38053-03-1](/img/structure/B11776113.png)
2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol is an organic compound with the molecular formula C17H18N2O3 It is a derivative of phenanthridine, a polycyclic aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol typically involves the nitration of phenanthridine followed by amination and subsequent reduction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol
- 2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol
- 2-[(2-Methylphenanthridin-6-yl)amino]butan-1-ol
Uniqueness
2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other phenanthridine derivatives that may have different substituents, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
38053-03-1 |
|---|---|
Formule moléculaire |
C17H17N3O3 |
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
2-[(2-nitrophenanthridin-6-yl)amino]butan-1-ol |
InChI |
InChI=1S/C17H17N3O3/c1-2-11(10-21)18-17-14-6-4-3-5-13(14)15-9-12(20(22)23)7-8-16(15)19-17/h3-9,11,21H,2,10H2,1H3,(H,18,19) |
Clé InChI |
MCPPSAYOIQJUQS-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)NC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


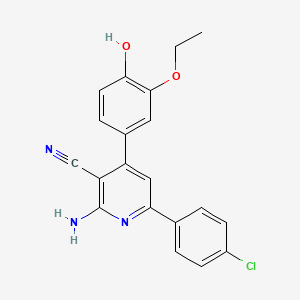
![5-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11776034.png)
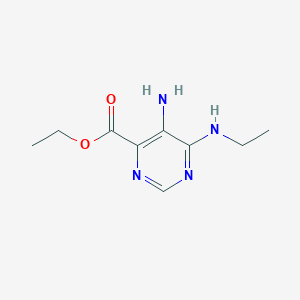
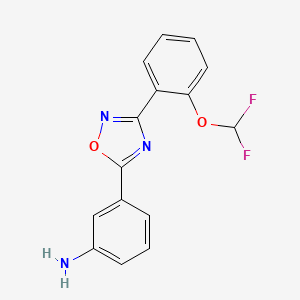

![1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11776061.png)
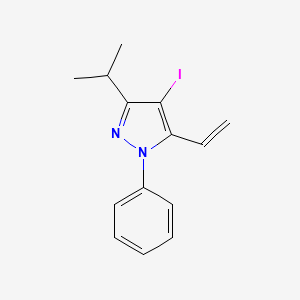


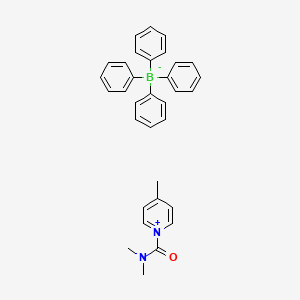

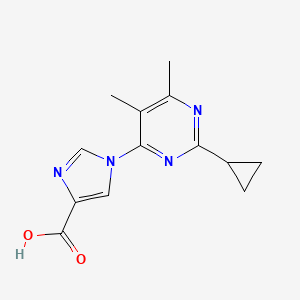
![5-(3-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11776099.png)
